molecular formula C20H19FN4O3S B2990907 N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 897759-28-3

N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2990907
CAS No.: 897759-28-3
M. Wt: 414.46
InChI Key: DHDNOYCPGZKKOX-UHFFFAOYSA-N
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Description

N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery and Metabolic Studies

  • HIV Integrase Inhibitors : Research has utilized related compounds, focusing on their metabolism and disposition to support drug discovery programs targeting HIV. The use of 19F-nuclear magnetic resonance (NMR) spectroscopy has been crucial in these studies, offering insights into the metabolic fate and excretion balance of potent HIV integrase inhibitors in preclinical models (Monteagudo et al., 2007).

Radiochemical Synthesis for Imaging

  • Thiol Reactive Synthon for Radiofluorination : Innovative approaches in the automated radiochemical synthesis of compounds like N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([18F]FBEM) for radiolabeling peptides and proteins highlight the compound's utility in developing diagnostic and therapeutic agents. This synthesis is pivotal for imaging applications using positron emission tomography (PET) (Kiesewetter et al., 2011).

Antimicrobial and Antitumor Activity

  • Novel Antimicrobial Agents : The exploration of fluorobenzamides containing thiazole and thiazolidine frameworks has yielded promising antimicrobial analogs. The presence of a fluorine atom in specific positions significantly enhances antimicrobial activity, underscoring the compound's potential in addressing resistant bacterial infections (Desai et al., 2013).

  • Antitumor Activities : Amino acid ester derivatives containing 5-fluorouracil synthesized from related compounds have shown inhibitory effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. This research highlights the compound's utility in developing new cancer treatments with enhanced efficacy (Xiong et al., 2009).

Molecular Probes for Biomedical Research

  • Gastroprokinetic Agents : The synthesis of bioactive metabolites of mosapride demonstrates the compound's potential as a gastroprokinetic agent, offering insights into its pharmacological and pharmacokinetic profiles. This research contributes to the development of treatments for gastrointestinal motility disorders (Yao et al., 2019).

Properties

IUPAC Name

N-[4-amino-2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-2-28-15-9-5-13(6-10-15)18(26)23-16-17(22)24-20(25-19(16)27)29-11-12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,23,26)(H3,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDNOYCPGZKKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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